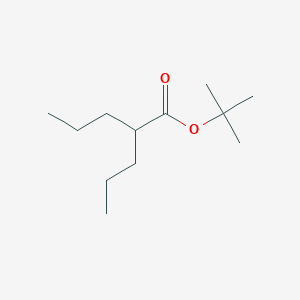

tert-Butyl 2-propylpentanoate

Description

tert-Butyl 2-propylpentanoate is a branched ester compound characterized by a tert-butyl group attached to a pentanoate backbone substituted with a 2-propyl moiety. Structural analogs, such as tert-butyl esters with varying substituents (e.g., amino or hydroxy groups), are documented in pharmaceutical and polymer research .

Properties

IUPAC Name |

tert-butyl 2-propylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-6-8-10(9-7-2)11(13)14-12(3,4)5/h10H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWOLTOIHGVIER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608224 | |

| Record name | tert-Butyl 2-propylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79509-79-8 | |

| Record name | tert-Butyl 2-propylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-propylpentanoate can be synthesized through esterification reactions. One common method involves reacting 2-propylpentanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-propylpentanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Alcohols or other nucleophiles in the presence of a catalyst.

Major Products Formed:

Hydrolysis: 2-propylpentanoic acid and tert-butyl alcohol.

Reduction: 2-propylpentanol.

Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2-propylpentanoate is used as an intermediate in organic synthesis. Its bulky tert-butyl group can influence the steric properties of the molecules it is incorporated into, making it useful in the design of complex organic compounds.

Biology and Medicine: In biological research, esters like this compound can be used as model compounds to study enzyme-catalyzed hydrolysis reactions. They may also be used in the development of prodrugs, where the ester group is hydrolyzed in vivo to release the active drug.

Industry: In the industrial sector, this compound can be used as a solvent or as a component in the formulation of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of tert-Butyl 2-propylpentanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations depending on the nature of the nucleophile and the reaction conditions. In biological systems, esterases can catalyze the hydrolysis of the ester bond, releasing the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from related studies on ester compounds and tert-butyl derivatives:

Structural and Functional Analogues

tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate (): This compound shares the tert-butyl ester group but differs in its functionalization (amino, hydroxy, and phenyl substituents).

For tert-Butyl 2-propylpentanoate, similar techniques would resolve branching and substituent positioning.

Physicochemical and Analytical Comparisons

- Volatility vs. Stability: Linear or branched esters like this compound typically exhibit higher volatility than aromatic or functionalized analogs (e.g., tert-butyl phenyl esters). This impacts their suitability in high-temperature polymer processing .

- Spectroscopic Signatures : NMR (e.g., tert-butyl proton signals at ~1.2 ppm) and IR (ester C=O stretch ~1740 cm⁻¹) are critical for differentiation. For example, emphasizes ¹H-NMR data to resolve glycoside vs. ester configurations .

Challenges in Comparison

- Data Gaps: No experimental data (e.g., boiling point, solubility) for this compound are available in the provided evidence.

- Polymer Relevance: highlights polymer-specific degradation markers (e.g., terephthalates for PET). Esters like this compound may serve as stabilizers, but direct evidence is absent .

Recommendations for Further Research

Spectral Characterization: Apply NMR and mass spectrometry (as in ) to resolve this compound’s structure.

Comparative Bioactivity Studies : Contrast its stability and toxicity with functionalized tert-butyl esters (e.g., ).

Polymer Compatibility Testing : Evaluate its performance against commercial plasticizers (e.g., phthalates in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.